molecular formula C28H27N3O7 B11270422 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Katalognummer: B11270422
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: ILALUQZGZNUUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a quinazoline derivative characterized by a 1,2-dihydroquinazoline-2,4-dione core. Key structural features include:

  • 6,7-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.
  • 5-Formyl-2-methoxybenzyl substituent: A benzyl group with a formyl (aldehyde) moiety at the 5-position and a methoxy group at the 2-position, introducing both polarity and reactivity.

While specific biological data for this compound is unavailable in the provided evidence, its structural complexity suggests tailored electronic and steric properties compared to simpler analogs.

Eigenschaften

Molekularformel

C28H27N3O7

Molekulargewicht

517.5 g/mol

IUPAC-Name

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C28H27N3O7/c1-29-26(33)19-8-5-17(6-9-19)14-31-27(34)21-12-24(37-3)25(38-4)13-22(21)30(28(31)35)15-20-11-18(16-32)7-10-23(20)36-2/h5-13,16H,14-15H2,1-4H3,(H,29,33)

InChI-Schlüssel

ILALUQZGZNUUKG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((1-(5-Formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamid umfasst typischerweise mehrere Schritte:

    Bildung des Chinazolin-Kerns: Dieser Schritt beinhaltet die Kondensation geeigneter Anilin-Derivate mit Formamid oder Ameisensäure unter sauren Bedingungen zur Bildung des Chinazolinrings.

    Einführung der Benzylgruppe: Die Benzylgruppe wird über eine Friedel-Crafts-Alkylierungsreaktion unter Verwendung von 5-Formyl-2-methoxybenzylchlorid und einem Aluminiumchlorid-Katalysator eingeführt.

    Bildung der Benzamid-Einheit: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit N-Methylbenzamid unter basischen Bedingungen zur Bildung der Zielverbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

Diese Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere solcher mit potenzieller biologischer Aktivität.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen von Chinazolin-Derivaten mit verschiedenen biologischen Zielmolekülen zu untersuchen, darunter Enzyme und Rezeptoren.

Medizin

Industrie

Im Industriesektor kann diese Verbindung bei der Synthese von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 4-((1-(5-Formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Der Chinazolin-Kern kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen, während die Benzamid-Einheit die Bindungsaffinität und Spezifität erhöhen kann.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, this compound can be used to study the interactions of quinazoline derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the benzamide moiety can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Triazoles () : Sulfonyl and fluorine substituents enhance electron-withdrawing effects, influencing tautomeric equilibria and stability.
  • Benzimidazoles () : Lower yield (36%) may reflect steric challenges during synthesis.

Substituent Effects on Physicochemical and Spectral Properties

Functional groups critically impact solubility, reactivity, and spectral signatures:

Substituent Example Compound Impact on Properties Evidence
Formyl Target Compound Increases polarity; IR ~1700 cm⁻¹ -
Methoxy Enhances solubility; ¹H NMR δ 3.8–4.0
Acetyl 8a () Electron-withdrawing; IR 1679 cm⁻¹
Sulfonyl 7–9 () Stabilizes tautomers; IR 1247–1255 cm⁻¹

The target compound’s formyl and methoxy groups synergistically enhance polarity compared to acetyl or methyl substituents in analogs.

Biologische Aktivität

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide , a quinazoline derivative, has garnered attention for its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may influence various biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C30H31N3O7
  • Molecular Weight : 545.592 g/mol
  • IUPAC Name : 4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

The biological activity of this compound is attributed to its interaction with various molecular targets. Initial studies suggest that it may act on multiple pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Interaction : It may bind to certain receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the antiproliferative effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to the target compound showed IC50 values ranging from 10 to 50 µM against multiple cancer types, suggesting a robust anticancer potential .

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties:

  • Case Study : A series of N-benzyl amides derived from salinomycin demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparative Analysis of Biological Activities

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
Target Compound10 - 50<10
Salinomycin Derivative15 - 30<10
Other Quinazolines20 - 60<15

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions (e.g., benzylation of quinazolinone cores) and condensation reactions. Critical parameters include temperature control (e.g., reflux at 75–110°C), solvent selection (DMF or dichloromethane for polar intermediates), and reaction time optimization (5–10 hours for cyclization steps). Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions (e.g., methoxy groups at C6/C7).
  • HPLC monitors reaction progress and purity (≥98% by reverse-phase C18 columns).
  • Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ ion at m/z 578.2).
  • Melting point analysis ensures batch consistency (e.g., 160–165°C) .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility is enhanced using co-solvents (e.g., DMSO:water 1:9 v/v) or formulation with cyclodextrins. Pre-assay sonication (15–30 min) and dynamic light scattering (DLS) assess colloidal stability. Solubility parameters (logP ≈ 2.8) guide solvent selection .

Q. What strategies ensure stability under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolysis of the formyl group). Buffered solutions (pH 7.4 PBS) and lyophilization improve long-term storage .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across assay formats?

  • Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based viability (e.g., MTT vs. apoptosis markers).
  • Data normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to minimize batch variability .

Q. What computational strategies predict target interactions and selectivity?

  • Molecular docking : Screen against kinase domains (e.g., PDB: 4HX3) to prioritize targets.
  • MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) and key residues (e.g., hinge-region hydrogen bonds).
  • Free energy calculations (MM/GBSA) : Rank binding affinities (ΔG < -8 kcal/mol for high selectivity) .

Q. How to design a structure-activity relationship (SAR) study for substituent optimization?

  • Functional group replacement : Modify the 5-formyl group to amides or hydrazones to assess impact on potency.
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., quinazolinone carbonyls).
  • In vitro profiling : Test derivatives against panels of kinases or GPCRs to map selectivity .

Q. What methodologies identify metabolites and degradation pathways?

  • LC-HRMS/MS : Detect phase I metabolites (e.g., demethylation at methoxy groups).
  • Isotopic labeling : Trace formyl group oxidation to carboxylic acids.
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance) .

Q. How to address synthetic by-products and regiochemical ambiguities?

  • Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) to detect intermediates.
  • Regioselective protection : Temporarily block reactive sites (e.g., benzyl groups on phenolic -OH).
  • X-ray crystallography : Resolve ambiguous substitution patterns in final products .

Q. What experimental designs validate functional group reactivity (e.g., formyl derivatization)?

  • Schiff base formation : React with hydrazines (e.g., dansylhydrazine) for fluorescent tagging.
  • Reductive amination : Convert the formyl group to amines using NaBH₃CN.
  • Kinetic studies : Monitor aldehyde reactivity via UV-Vis (λ = 280 nm for imine formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.